
Dimethyl-2,4-dibromoglutarsäureester
Übersicht
Beschreibung
Synthesis Analysis
Monofluoro dimethyl glutarate has been successfully synthesized for the first time by electrochemical fluorination . It is done in an undivided polypropylene cell with platinum electrodes. Initially at three different current densities, dimethyl glutarate is subjected to electrofluorination .Wissenschaftliche Forschungsanwendungen
Synthese von Übergangsmetall-Dithiocarbamaten
Dimethyl-2,4-dibromoglutarsäureester wird bei der Synthese von Metall-Dithiocarbamat-Komplexen verwendet, die Anwendungen in antimikrobiellen und antioxidativen Studien finden. Diese Komplexe werden unter Verwendung von Natrium-N-Ethyl-N-Phenyldithiocarbamat synthetisiert und haben vielversprechende Ergebnisse gegen Bakterienstämme und Pilzorganismen gezeigt .
Antimikrobielle Anwendungen
Die aus this compound synthetisierten Metall-Dithiocarbamate zeigen ein breites Spektrum an fungiziden und bakteriziden Aktivitäten. Sie wurden gegen verschiedene Krankheitserreger wie Escherichia coli, Pseudomonas aureginosa, Salmonella typhi und Staphylococcus aureus getestet und zeigten bei bestimmten Konzentrationen eine höhere Wirksamkeit als Kontrollmedikamente .
Antioxidative Eigenschaften
Im Bereich der antioxidativen Forschung wurden aus this compound abgeleitete Verbindungen auf ihre Fähigkeit untersucht, freie Radikale abzufangen. Der DPPH-Assay, eine Methode zur Bewertung der antioxidativen Aktivität, wurde verwendet, um zu demonstrieren, dass diese Verbindungen eine signifikante Radikalfängerfähigkeit aufweisen können .
Zwischenprodukt der organischen Synthese
Als Dibromderivat der Glutarsäure dient this compound als Zwischenprodukt in verschiedenen organischen Syntheseprozessen. Seine Reaktivität mit anderen chemischen Einheiten macht ihn zu einer wertvollen Verbindung bei der Herstellung komplexerer Moleküle.
Chemische Charakterisierung und Analyse
Die physikalischen und chemischen Eigenschaften der Verbindung sind für die chemische Analyse von Interesse. Forscher verwenden this compound, um das thermische Verhalten, die spektroskopischen Eigenschaften und die Elementzusammensetzung zu untersuchen, was zu einem tieferen Verständnis solcher Verbindungen beiträgt .
Entwicklung neuer Medikamente
Aufgrund seiner antimikrobiellen Eigenschaften ist this compound ein Kandidat für die Entwicklung neuer antibakterieller und antifungaler Medikamente. Seine Wirksamkeit gegen arzneimittelresistente Stämme macht ihn zu einem wertvollen Gut in Forschungsprogrammen für Infektionskrankheiten .
Forschung zur Wasseraufbereitung
Obwohl nicht direkt mit this compound erwähnt, wurden ähnliche Verbindungen in der Forschung zur Wasseraufbereitung verwendet. Zum Beispiel wurden β-Cyclodextrin-Derivate auf ihre Effizienz bei der Entfernung von Verunreinigungen aus Abwasser untersucht . Dies deutet auf mögliche Anwendungen für this compound in der Umweltwissenschaft hin.
Anwendungen in der Materialwissenschaft
Die strukturellen und thermischen Eigenschaften der Verbindung können in der Materialwissenschaft zur Entwicklung neuer Materialien mit bestimmten gewünschten Eigenschaften, wie z. B. erhöhter Hitzebeständigkeit oder chemischer Reaktivität, untersucht werden .
Safety and Hazards
According to the safety data sheet, Dimethyl 2,4-dibromoglutarate is harmful by inhalation, in contact with skin and if swallowed . It is also irritating to eyes, respiratory system and skin . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice .
Wirkmechanismus
Target of Action
Dimethyl 2,4-dibromoglutarate is a chemical compound that has been studied for its potential in various chemical reactions . .
Mode of Action
The mode of action of Dimethyl 2,4-dibromoglutarate involves a process known as 1,3-debromination . This process involves the reductive cyclization of the isomers of Dimethyl 2,4-dibromoglutarate . The reaction is stereospecific, resulting in the formation of a trans cyclopropane product .
Biochemical Pathways
The compound is involved in 1,3-debromination reactions, which are significant in various biochemical processes .
Result of Action
The result of the action of Dimethyl 2,4-dibromoglutarate is the formation of a trans cyclopropane product through a stereospecific reaction . This suggests that the compound may have potential applications in the synthesis of cyclopropane derivatives.
Eigenschaften
IUPAC Name |
dimethyl 2,4-dibromopentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10Br2O4/c1-12-6(10)4(8)3-5(9)7(11)13-2/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBXTTCCOXKVJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(C(=O)OC)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Br2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403900 | |
| Record name | DIMETHYL 2,4-DIBROMOGLUTARATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
869-09-0 | |
| Record name | DIMETHYL 2,4-DIBROMOGLUTARATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-dimethyl 2,4-dibromopentanedioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes dimethyl 2,4-dibromoglutarate interesting in the context of stereoselective synthesis?
A1: Dimethyl 2,4-dibromoglutarate exists as both (±) and meso isomers. This allows for the study of stereospecificity in 1,3-debromination reactions, which is crucial for controlling the three-dimensional shape and thus the properties of the resulting cyclopropane products. The research demonstrates that the reaction of dimethyl 2,4-dibromoglutarate with the metallate PPN+Cr(CO)4NO− exhibits varying degrees of stereoselectivity depending on the starting isomer. []
Q2: How does the stereochemistry of dimethyl 2,4-dibromoglutarate influence the outcome of the debromination reaction?
A2: The research shows that the debromination reaction of the (±) isomers of dimethyl 2,4-dibromoglutarate proceeds stereospecifically, yielding exclusively the trans cyclopropane product. This suggests a strict double inversion mechanism is at play. While the reaction with the meso isomer is less selective with dimethyl 2,4-dibromoglutarate itself, it shows a distinct preference for the cis cyclopropane isomer when methyl groups are present at the 2 and 4 positions. This highlights the impact of even small structural changes on the stereochemical outcome of the reaction. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



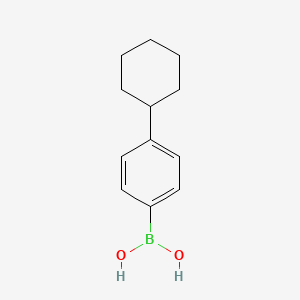
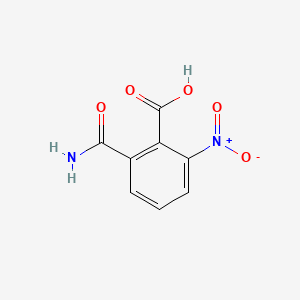


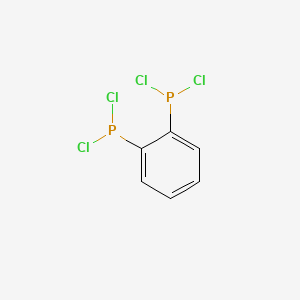




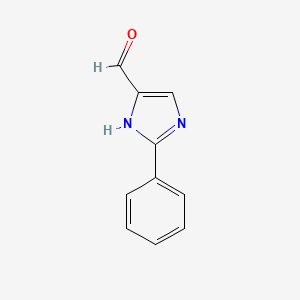
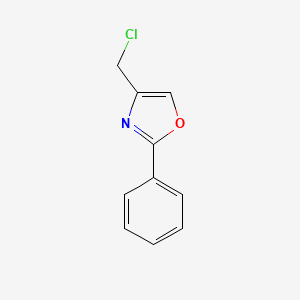
![N-[5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl]prop-2-enamide](/img/no-structure.png)

